![molecular formula C12H16ClN3O B1477505 3-Chloro-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one CAS No. 2097956-02-8](/img/structure/B1477505.png)
3-Chloro-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one
Overview
Description
“3-Chloro-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one” is a chemical compound with the molecular formula C12H16ClN3O . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of “3-Chloro-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one” involves a piperazine ring attached to a pyridine ring via a three-carbon chain, which also carries a chlorine atom .Physical And Chemical Properties Analysis
The molecular weight of “3-Chloro-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one” is 253.73 g/mol .Scientific Research Applications
Cancer Research
Compounds similar to “3-Chloro-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one” have been used in cancer research, particularly in studying cell cycle inhibition and migration in cancer cells, as seen in experiments with A549 cells .
Synthesis of Novel Compounds
This chemical has been used in the synthesis of novel compounds, which could have various applications in medicinal chemistry and drug development .
Neurological Disorders
Derivatives of this compound have potential applications in treating neurological disorders .
Antibacterial and Antifungal Activity
Some studies have explored the antibacterial and antifungal activities of compounds related to "3-Chloro-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one" .
Future Directions
properties
IUPAC Name |
3-chloro-1-(4-pyridin-4-ylpiperazin-1-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-4-1-12(17)16-9-7-15(8-10-16)11-2-5-14-6-3-11/h2-3,5-6H,1,4,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBFDZIUTQAOFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=NC=C2)C(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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